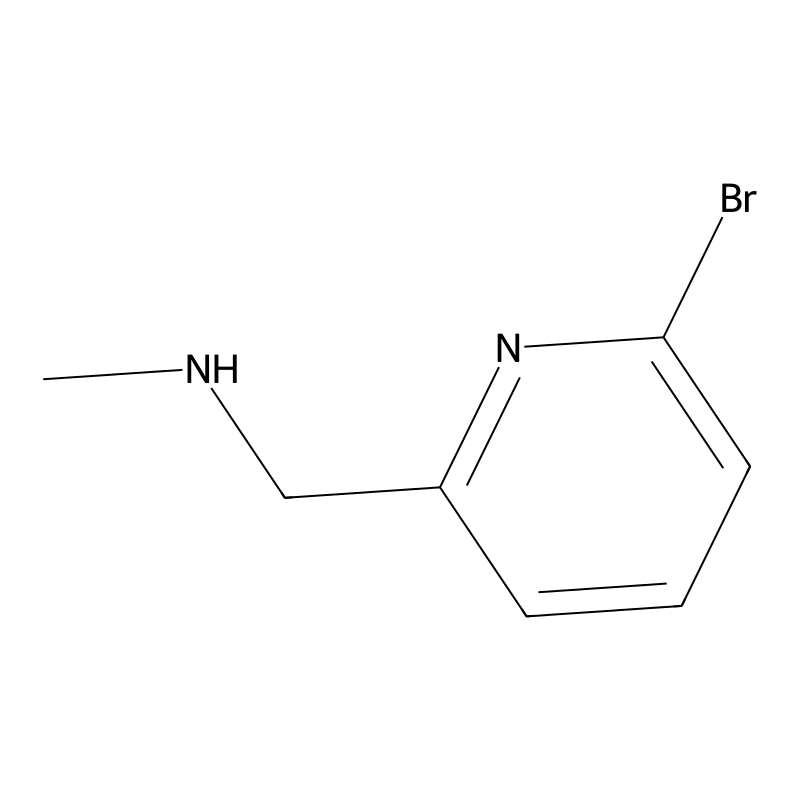

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Pyridin-2-yl) Pyrimidine Derivatives

Methods of Application

1-(6-Bromopyridin-2-yl)ethan-1-one

Application Summary

Methods of Application

Results or Outcomes

2-(Pyridin-2-yl) Pyrimidine Derivatives

Application Summary

Methods of Application

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC.

Ethyl 6-(5-(m-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12p)

6-Bromo-N-methylpyrid-2-ylmethylamine is a chemical compound characterized by its unique structure, which includes a bromine atom attached to the 6-position of a pyridine ring, an N-methyl group, and a methylene bridge connecting to an amine group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

There is no documented information on the mechanism of action of this specific compound in biological systems.

The reactivity of 6-bromo-N-methylpyrid-2-ylmethylamine can be attributed to the presence of both the bromine substituent and the amine functional group. Notable reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles, such as amines or alcohols.

- Reduction Reactions: The compound can also be reduced to yield various amine derivatives, potentially enhancing its biological activity.

- Formation of Coordination Complexes: As a ligand, it can coordinate with metal ions, forming complexes that may exhibit catalytic properties or enhanced biological activity .

6-Bromo-N-methylpyrid-2-ylmethylamine has shown potential biological activities, particularly in the context of neuropharmacology. Compounds with similar structures are often investigated for their ability to modulate neurotransmitter receptors, including:

- NMDA Receptors: Some derivatives have been identified as positive allosteric modulators of NMDA receptors, which play a critical role in synaptic plasticity and memory function .

- Antimicrobial Activity: Certain pyridine derivatives exhibit antimicrobial properties, making them candidates for further development in treating infections.

The synthesis of 6-bromo-N-methylpyrid-2-ylmethylamine typically involves multi-step organic reactions. A common synthetic route includes:

- Bromination: Starting from 2-pyridinemethanol or related precursors, bromination at the 6-position is performed using brominating agents.

- Alkylation: The resulting bromo compound is then subjected to alkylation with N-methylamine or similar reagents.

- Final Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

The applications of 6-bromo-N-methylpyrid-2-ylmethylamine span various fields:

- Pharmaceuticals: It serves as a precursor or building block in the synthesis of drugs targeting neurological disorders.

- Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals due to their potential herbicidal or fungicidal properties.

- Material Science: Compounds with similar structures are explored for use in creating novel materials with specific electronic or optical properties.

Studies investigating the interactions of 6-bromo-N-methylpyrid-2-ylmethylamine with biological targets have revealed insights into its mechanism of action. Notably:

- Receptor Binding Studies: Research has demonstrated how this compound interacts with NMDA receptors, influencing synaptic transmission and plasticity.

- Enzyme Inhibition: Some studies suggest potential inhibitory effects on enzymes involved in neurotransmitter metabolism, although further investigation is required to confirm these findings .

Several compounds share structural similarities with 6-bromo-N-methylpyrid-2-ylmethylamine. A comparison highlights their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Chloro-N-methylpyrid-2-ylmethylamine | Chlorine instead of bromine | Potentially different receptor binding profiles |

| 2-Amino-6-bromopyridine | Amino group at the 2-position | Different biological activity spectrum |

| 5-Bromo-N-methylpyridin-3-ylmethylamine | Bromine at the 5-position | May exhibit distinct pharmacological effects |

| 6-Fluoro-N-methylpyrid-2-ylmethylamine | Fluorine instead of bromine | Enhanced lipophilicity potentially affecting bioavailability |

These compounds illustrate variations in halogen substitutions and functional groups that can significantly influence their biological activities and applications.

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is systematically classified as a halogenated amine compound belonging to the broader category of brominated pyridine derivatives. The compound carries the Chemical Abstracts Service registry number 1234423-98-3, which serves as its unique identifier in chemical databases and literature. The molecular structure consists of a pyridine ring system substituted with a bromine atom at the 6-position and a methylated methanamine group attached to the 2-position of the pyridine ring.

The nomenclature of this compound reflects its complex structural features through systematic naming conventions established by the International Union of Pure and Applied Chemistry. The designation "6-bromo" indicates the presence of a bromine substituent at the sixth position of the pyridine ring, while "N-methyl" specifies the methylation of the nitrogen atom within the methanamine group. The "pyrid-2-ylmethylamine" portion describes the core pyridine structure with the attached aminomethyl functionality at the 2-position.

Alternative naming systems and synonyms for this compound include various structural descriptors that emphasize different aspects of its molecular architecture. The compound's systematic name accurately reflects its chemical composition and structural arrangement, facilitating clear communication within the scientific community and ensuring proper identification in chemical databases and regulatory frameworks.

Historical Context of Discovery and Development

The development of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE emerges from the broader historical progression of brominated pyridine chemistry, which has evolved significantly over the past several decades. Brominated pyridine derivatives have gained prominence in synthetic organic chemistry due to their enhanced reactivity and utility as versatile building blocks for complex molecule construction. The specific development of methylated aminomethyl pyridine derivatives represents an advancement in the quest for compounds that combine multiple functional groups to enable diverse synthetic transformations.

The historical trajectory of bromopyridine research has been driven by the recognition that halogenated heterocycles offer unique reactivity profiles that can be exploited for selective chemical transformations. The introduction of bromine atoms into pyridine systems enhances their electrophilic character and enables various coupling reactions, while the aminomethyl functionality provides nucleophilic sites for further chemical elaboration. This combination of reactivity features has made compounds like 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE valuable intermediates in pharmaceutical and materials chemistry applications.

Research into brominated pyridine derivatives has accelerated with the development of more sophisticated synthetic methodologies and analytical techniques. The ability to precisely control substitution patterns and functional group placement has enabled the rational design of compounds with specific chemical and biological properties, leading to the systematic exploration of various bromopyridine architectures.

Significance in Synthetic Organic Chemistry

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE occupies a prominent position in synthetic organic chemistry due to its remarkable versatility as a building block for complex molecule construction. The compound participates in various fundamental chemical reactions that make it indispensable for synthetic chemists working on diverse research projects. Its ability to undergo nucleophilic substitution reactions, coupling reactions, and other transformations provides multiple synthetic pathways for molecular elaboration.

The brominated pyridine ring serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, which enable the formation of carbon-carbon bonds with high selectivity and efficiency. These coupling reactions allow for the introduction of various aromatic and aliphatic substituents, expanding the chemical space accessible from this starting material. The presence of the methylamino group provides additional opportunities for chemical modification through standard amine chemistry, including acylation, alkylation, and condensation reactions.

The compound's mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors, where the brominated pyridine ring may modulate enzyme activity through competitive inhibition or allosteric effects. The methylamino group enhances binding affinity due to steric factors, making the compound a candidate for further exploration in drug development. This dual functionality enables researchers to fine-tune both the chemical reactivity and biological activity of derivatives based on this scaffold.

The synthetic utility of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE extends to its role as an intermediate in the preparation of more complex heterocyclic systems. The compound can serve as a precursor for the synthesis of fused ring systems, spirocyclic compounds, and other architecturally complex molecules that are of interest in pharmaceutical and materials science applications.

Position within Bromopyridine Derivative Classification Systems

Within the broader classification of bromopyridine derivatives, 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE occupies a specific niche defined by its unique substitution pattern and functional group composition. Bromopyridines represent a major class of halopyridines, which are systematically categorized based on the position and number of halogen substituents on the pyridine ring system. This compound belongs to the monobromo-substituted pyridine subclass, specifically the 6-bromopyridine series.

The classification system for bromopyridine derivatives takes into account both the halogen substitution pattern and the nature of additional functional groups present on the molecule. 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is distinguished from other 6-bromopyridine derivatives by the presence of the N-methylated aminomethyl substituent at the 2-position. This specific substitution pattern places it in a specialized category of bifunctional bromopyridines that combine halogen and amine functionalities.

Comparative analysis with related compounds reveals the structural diversity within the bromopyridine family. For instance, (6-bromopyridin-2-yl)methanamine represents a closely related compound that lacks the N-methylation present in 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE. Similarly, 6-bromo-N-methylpyridin-2-amine represents another structural isomer with the amine functionality directly attached to the pyridine ring rather than through a methylene linker.

The systematic classification of these compounds facilitates the understanding of structure-activity relationships and enables researchers to make informed decisions about synthetic strategies and potential applications. The specific combination of bromine substitution and N-methylated aminomethyl functionality in 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE provides a unique reactivity profile that distinguishes it from other members of the bromopyridine family.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE | 1234423-98-3 | C₇H₉BrN₂ | 6-bromo substitution, N-methylated aminomethyl at 2-position |

| (6-bromopyridin-2-yl)methanamine | 188637-63-0 | C₆H₇BrN₂ | 6-bromo substitution, primary aminomethyl at 2-position |

| 6-bromo-N-methylpyridin-2-amine | 89026-79-9 | C₆H₇BrN₂ | 6-bromo substitution, N-methylamino directly attached |

6-Bromo-N-methylpyrid-2-ylmethylamine exists as a brominated pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 grams per mole [1] [2] [3]. The compound features a pyridine ring system with a bromine atom positioned at the 6-position, a methylene bridge at the 2-position, and a methylamine group attached to this bridge [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-(6-bromopyridin-2-yl)-N-methylmethanamine [1] [2].

The structural arrangement creates a molecule with both nucleophilic and electrophilic sites, allowing for diverse chemical reactivity patterns [1]. The bromine substituent serves as a potential site for further functionalization through various cross-coupling reactions, while the methylamine group provides basic properties that influence the compound's solubility and potential for hydrogen bonding [1].

The canonical Simplified Molecular Input Line Entry System representation is CNCC1=NC(=CC=C1)Br, and the International Chemical Identifier string is InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 [1] [3]. The Standard International Chemical Identifier Key is UXUZAQVJXNKSIZ-UHFFFAOYSA-N [1] [3].

Conformational analysis of brominated pyridine systems indicates that the spatial arrangement of substituents significantly affects molecular stability and reactivity [4] [5]. Similar pyridine-containing compounds demonstrate conformational flexibility due to rotation around single bonds, particularly the carbon-nitrogen bonds connecting the methylamine group to the pyridine ring system [6].

Crystallographic Data and Three-Dimensional Architecture

Currently, no specific crystallographic data has been reported for 6-bromo-N-methylpyrid-2-ylmethylamine in the Cambridge Crystallographic Database [7]. However, related brominated pyridine compounds provide insight into expected structural parameters and three-dimensional architecture.

Analogous structures such as tris[(6-bromopyridin-2-yl)methyl]amine have been characterized crystallographically, revealing triclinic crystal systems with specific unit cell parameters [7]. The molecular geometry typically exhibits planar pyridine rings with substituents adopting energetically favorable conformations to minimize steric interactions [4] [8].

Crystal packing in brominated pyridine compounds often involves hydrogen bonding interactions between amine groups and aromatic systems, as well as halogen bonding interactions involving the bromine substituent [9] [10] [11]. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility.

The three-dimensional architecture of related compounds demonstrates that the pyridine ring remains essentially planar, with bond angles and lengths consistent with aromatic character [4] [8]. The methylene bridge typically adopts a staggered conformation to minimize repulsive interactions between the pyridine ring and the methylamine substituent.

Spectroscopic Properties

Nuclear Magnetic Resonance Profile

The nuclear magnetic resonance spectroscopic properties of 6-bromo-N-methylpyrid-2-ylmethylamine can be inferred from related brominated pyridine compounds and methylamine derivatives [12] [13] [14]. The proton nuclear magnetic resonance spectrum would be expected to exhibit characteristic signals for the pyridine aromatic protons, methylene bridge protons, and methylamine protons.

The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the specific chemical shifts dependent on the electronic effects of the bromine substituent [12] [13]. The bromine atom, being an electron-withdrawing group, would be expected to deshield nearby protons, resulting in downfield shifts for adjacent pyridine protons.

The methylene bridge protons would appear as a singlet in the aliphatic region, typically around 3.5-4.0 parts per million, due to their proximity to both the pyridine nitrogen and the amine nitrogen [13]. The methylamine protons would manifest as a singlet around 2.2-2.8 parts per million, characteristic of N-methyl groups in amine compounds.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for each carbon environment in the molecule [13]. The pyridine carbons would appear in the aromatic region, with the carbon bearing the bromine substituent typically appearing at a characteristic chemical shift influenced by the halogen's electronic effects.

Infrared Spectral Characteristics

The infrared spectroscopic profile of 6-bromo-N-methylpyrid-2-ylmethylamine would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule [15] [16]. The compound would display aromatic carbon-hydrogen stretching vibrations in the region of 3000-3100 wavenumbers, typical of pyridine derivatives.

The nitrogen-hydrogen stretching vibrations from the secondary amine group would appear in the region of 3200-3400 wavenumbers, while the carbon-nitrogen stretching vibrations would be observed around 1000-1200 wavenumbers [16]. The pyridine ring vibrations would manifest as multiple bands in the fingerprint region between 1400-1600 wavenumbers, characteristic of aromatic systems.

The carbon-bromine stretching vibration would appear as a medium intensity band in the lower frequency region, typically around 500-700 wavenumbers [16]. The methylene carbon-hydrogen stretching and bending vibrations would contribute to bands in the aliphatic regions around 2800-3000 wavenumbers and 1350-1500 wavenumbers, respectively.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 6-bromo-N-methylpyrid-2-ylmethylamine would be expected to exhibit characteristic fragmentation patterns consistent with brominated aromatic amines [17]. The molecular ion peak would appear at mass-to-charge ratio 201/203, reflecting the isotopic pattern of bromine.

Common fragmentation pathways in brominated pyridine compounds include alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the methylamine substituent [17]. This would produce a fragment ion corresponding to the bromopyridyl cation. Additionally, loss of the bromine atom could occur, generating a fragment at mass-to-charge ratio 122, corresponding to the methylpyridylmethylamine cation.

The methylamine group could undergo characteristic amine fragmentation, including alpha-cleavage to produce iminium ions [17]. The base peak in the spectrum would likely correspond to one of these major fragmentation products, depending on the relative stability of the resulting cationic species.

Secondary fragmentation could involve ring contraction or expansion processes typical of pyridine derivatives, as well as hydrogen rearrangement reactions characteristic of aliphatic amine systems [17].

Physical Properties

Solubility Parameters across Solvent Systems

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 201.06 g/mol | [1] [2] |

| Density | 1.431 g/cm³ | [1] [18] [19] |

| Boiling Point | 249.8°C at 760 mmHg | [1] [18] [19] |

| Flash Point | 104.9°C | [1] [18] [19] |

| Refractive Index | 1.556 | [1] [19] |

| Exact Mass | 199.99500 g/mol | [19] |

| Polar Surface Area | 24.92 Ų | [19] |

| LogP | 1.95440 | [19] |

The solubility parameters of 6-bromo-N-methylpyrid-2-ylmethylamine are influenced by the presence of both polar and nonpolar structural elements [1]. The pyridine nitrogen and amine nitrogen provide sites for hydrogen bonding interactions, enhancing solubility in polar protic solvents such as water and alcohols.

The bromine substituent and aromatic ring system contribute to the compound's lipophilic character, promoting solubility in organic solvents [1]. The calculated logarithm of the partition coefficient value of 1.95440 indicates moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic media [19].

The polar surface area of 24.92 square angstroms is relatively small, indicating limited hydrogen bonding capacity compared to more polar compounds [19]. This parameter influences membrane permeability and bioavailability characteristics in biological systems.

Thermal Behavior Analysis

The thermal properties of 6-bromo-N-methylpyrid-2-ylmethylamine reflect its molecular structure and intermolecular interactions [1] [18]. The boiling point of 249.8°C at 760 mmHg indicates moderate volatility and thermal stability up to this temperature [1] [18] [19].

The flash point of 104.9°C represents the temperature at which the compound's vapor pressure is sufficient to form an ignitable mixture with air [1] [18] [19]. This parameter is important for handling and storage safety considerations.

Thermal analysis of related brominated pyridine compounds reveals complex decomposition patterns involving multiple endothermic and exothermic events [21]. The initial thermal events typically involve conformational changes or phase transitions, followed by decomposition processes at higher temperatures involving cleavage of carbon-bromine and carbon-nitrogen bonds.

Differential scanning calorimetry studies on similar compounds show that melting typically occurs before decomposition, allowing for purification by recrystallization techniques [21]. The thermal stability makes the compound suitable for synthetic transformations requiring elevated temperatures.

Electronic Structure and Computational Models

Computational studies on brominated pyridine derivatives provide insight into the electronic structure and molecular properties of 6-bromo-N-methylpyrid-2-ylmethylamine [16] [22] [5]. Density functional theory calculations using basis sets such as 6-311G(d,p) have been employed to optimize molecular geometries and calculate electronic properties of related compounds.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels determine the compound's reactivity and electronic properties [22] [5]. The energy gap between these frontier molecular orbitals influences the compound's stability and potential for electronic transitions. In related brominated pyridine systems, this gap typically ranges from 3.7 to 4.2 electron volts [5].

The bromine substituent significantly affects the electronic distribution within the molecule, acting as an electron-withdrawing group that decreases electron density on the pyridine ring [16] [22]. This electronic effect influences the compound's reactivity patterns and spectroscopic properties.

Molecular electrostatic potential surfaces reveal regions of positive and negative charge distribution, providing insight into potential intermolecular interactions [16] [22]. The pyridine nitrogen and amine nitrogen typically exhibit negative electrostatic potential, while the hydrogen atoms and areas near the bromine substituent show positive potential.

Natural bond orbital analysis indicates the presence of stabilizing orbital interactions within the molecule, including lone pair-antibonding orbital interactions that contribute to molecular stability [16]. The polarizability and hyperpolarizability values calculated for related compounds suggest potential applications in nonlinear optical materials [5].